
1-(2-Chloro-5-nitrobenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-5-nitrobenzoyl)pyrrolidine” is a chemical compound with the CAS number 333346-19-3 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis can also be achieved through an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine” can be represented by the InChI code: 1S/C11H11ClN2O3/c12-8-3-4-10 (14 (16)17)9 (7-8)11 (15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine”, are involved in various chemical reactions. For instance, they can be synthesized from carbonyl compounds and 3-chloropropylamine . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Applications De Recherche Scientifique
Crystallography and Molecular Structure
1-(2-Chloro-5-nitrobenzoyl)pyrrolidine and its derivatives have been studied for their crystallographic properties. For example, the crystal structure of similar compounds, such as 2,2,6,6-Tetramethyl-4-oxopiperidin-1-ium 4-chloro-3-nitrobenzoate, reveals details about their molecular conformations and intermolecular interactions (Yamin & Zulkifli, 2011). Another study on 2-Chloro-4-nitrobenzoic acid, a closely related compound, emphasizes the significance of halogen bonds in the crystal structures of these compounds (Oruganti et al., 2017).
Optical and Electrochemical Properties
Research into the optical and electrochemical properties of derivatives of 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine has been conducted. For instance, studies on nitrobenzoyl pyrrole derivatives demonstrate their potential in electrochromic and fluorescent applications, showing significant changes in color and absorbance in different states (Coelho et al., 2014).
Nonlinear Optical Properties
Some compounds structurally similar to 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine have been investigated for their nonlinear optical properties. These studies reveal their potential in opto-electronic applications, particularly in areas like laser technology and photoluminescence (Karthick et al., 2020).
Antioxidant Activity
Derivatives of 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine have been explored for their antioxidant properties. Some compounds exhibit potent antioxidant activity, with certain derivatives showing greater efficacy than ascorbic acid (Tumosienė et al., 2019).
Cytotoxic Properties
The cytotoxic properties of compounds related to 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine have been a subject of study, showing potential in cancer research. For example, (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) demonstrates high cytotoxicity against both normal and carcinoma cells (Wang & Shi, 2011).
Orientations Futures
The future directions for “1-(2-Chloro-5-nitrobenzoyl)pyrrolidine” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is also a promising area of research .
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-10-4-3-8(14(16)17)7-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUEMSERRIJBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

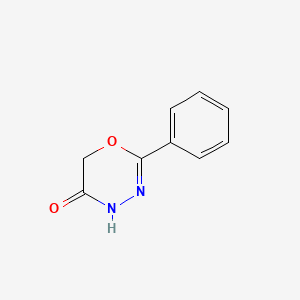
![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)
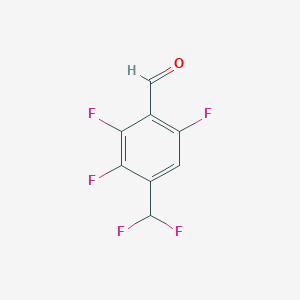
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)
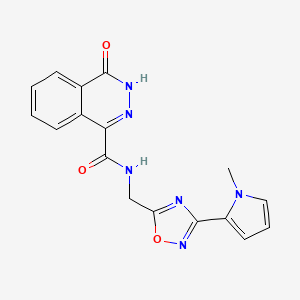
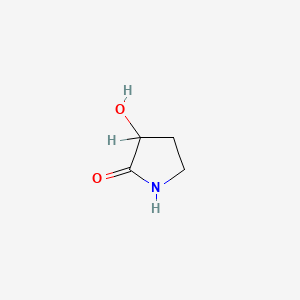
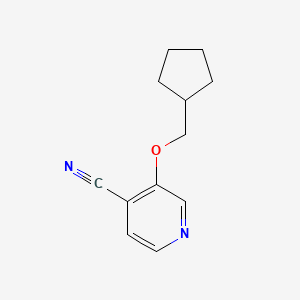
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

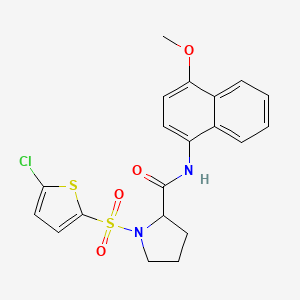

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)